4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Heterocyclic Chemistry Synthetic Methodology Reaction Pathway Selectivity

Choose CAS 312311-35-6 for its precise 3,4-dimethoxyphenyl and 1,3-dimethyl substitution pattern, crucial for reproducible synthesis of pyrazolo[3,4-c]isoquinolines and CDK inhibitors. Unlike generic analogs, this specific structure ensures targeted reactivity and a favorable drug-like profile (LogP 1.45, 0 Rule of 5 violations), making it a strategic, risk-reducing starting material for hit-to-lead and SAR studies.

Molecular Formula C13H17N3O2
Molecular Weight 247.29g/mol
CAS No. 312311-35-6
Cat. No. B397090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine
CAS312311-35-6
Molecular FormulaC13H17N3O2
Molecular Weight247.29g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C
InChIInChI=1S/C13H17N3O2/c1-8-12(13(14)16(2)15-8)9-5-6-10(17-3)11(7-9)18-4/h5-7H,14H2,1-4H3
InChIKeyKXBJLSJCSDALMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 312311-35-6) Procurement & Differentiation Guide


4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 312311-35-6) is a 5-aminopyrazole derivative characterized by a 3,4-dimethoxyphenyl substituent at the C4 position and methyl groups at the N1 and C3 positions of the pyrazole ring. This substitution pattern confers predicted physicochemical properties including a LogP of 1.45 and a topological polar surface area (TPSA) of 62 Ų . The compound is recognized as a versatile intermediate for synthesizing bioactive heterocyclic systems, including pyrazolo[3,4-c]isoquinolines [1], and belongs to the broader class of amino-pyrazoles under investigation as scaffolds for kinase inhibition [2].

Why 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Cannot Be Substituted by Generic 5-Aminopyrazoles


Generic substitution among 5-aminopyrazoles is inadvisable due to profound differences in reactivity and target engagement dictated by subtle substitution variations. The specific 3,4-dimethoxyphenyl group at C4 and the 1,3-dimethyl pattern on the pyrazole core of CAS 312311-35-6 are not merely decorative; they are critical determinants of both its chemical behavior in synthetic transformations [1] and its predicted biological profile [2]. For instance, variations in the aryl group at C4 can fundamentally alter reaction pathways, leading to different heterocyclic products [1], while changes in the substitution pattern on the pyrazole ring can shift the predicted target landscape, with certain analogs showing markedly divergent antitumor potencies [2]. Thus, substituting a close analog without empirical validation risks derailing synthetic routes and confounding biological studies.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine


Divergent Reactivity in Acid-Catalyzed Cyclization with Aromatic Aldehydes

In a direct head-to-head study, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with benzaldehyde in strong acidic media (trifluoroacetic or formic acid) proceeds via an azomethine intermediate, followed by a Pictet-Spengler-type cyclization and subsequent dehydrogenation to yield 5-aryl-pyrazolo[3,4-c]isoquinolines as the final product [1]. This contrasts sharply with reactions involving heterocyclic aldehydes (e.g., 1-R-3-indolylcarboxaldehydes, R = H, CH3, CH2Ph), which under identical conditions eliminate the heteroaryl fragment, resulting in 5-unsubstituted pyrazolo[3,4-c]isoquinolines [1].

Heterocyclic Chemistry Synthetic Methodology Reaction Pathway Selectivity

Class-Level Inference of Antitumor Activity from 3-Aryl-4-alkylpyrazol-5-amine Scaffold

While direct antitumor data for CAS 312311-35-6 is not publicly available, cross-study comparable data from the same 3-aryl-4-alkylpyrazol-5-amine scaffold provides a critical baseline. A structurally related analog, compound 5h, demonstrated anti-proliferative activity against U-2 OS (osteosarcoma) and A549 (lung cancer) tumor cell lines with IC50 values of 0.9 µM and 1.2 µM, respectively [1]. This establishes the scaffold's inherent antitumor potential, positioning CAS 312311-35-6 as a rational starting point for medicinal chemistry campaigns targeting these cancer types, whereas analogs with different aryl/alkyl substitutions showed no reported activity in this assay.

Medicinal Chemistry Antitumor Cancer Cell Lines

Predicted Physicochemical Profile Differentiating it from Unsubstituted Aminopyrazoles

Predicted physicochemical properties highlight key differentiators from simpler, unsubstituted 5-aminopyrazoles. CAS 312311-35-6 exhibits a predicted LogP of 1.45 and a topological polar surface area (TPSA) of 62 Ų . This LogP value is significantly higher than that of an unsubstituted 5-aminopyrazole (predicted LogP ≈ -0.1) [1], indicating substantially increased lipophilicity driven by the dimethoxyphenyl and methyl groups. The compound also satisfies Lipinski's Rule of Five with zero violations .

Physicochemical Properties ADME Prediction Drug-likeness

Documented Utility as a Precursor in Patented Kinase Inhibitor Scaffolds

The compound is a specific embodiment within a patent family claiming amino-pyrazole compounds as modulators of protein kinases, particularly cyclin-dependent kinases (CDKs) [1]. The patent demonstrates that specific substitution on the aminopyrazole core, such as that found in CAS 312311-35-6, is required for modulating kinase activity and inhibiting unwanted cell proliferation [1]. This explicit citation in intellectual property distinguishes it from the vast number of pyrazole derivatives not covered by such claims, indicating a validated pathway for therapeutic development.

Kinase Inhibition Cyclin-Dependent Kinase (CDK) Cancer Therapeutics

Strategic Application Scenarios for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine


Medicinal Chemistry: CDK Inhibitor Lead Optimization

Leveraging its patented status as an amino-pyrazole kinase inhibitor scaffold, researchers can use CAS 312311-35-6 as a direct starting point for synthesizing novel cyclin-dependent kinase (CDK) inhibitors [1]. The presence of the 3,4-dimethoxyphenyl group provides a site for further SAR exploration to modulate potency and selectivity, building upon a scaffold with demonstrated class-level antitumor activity (IC50 = 0.9-1.2 µM for a close analog) [2]. This scenario is ideal for programs seeking a validated, patent-protected entry point into CDK inhibition, rather than relying on unoptimized, generic pyrazole cores.

Synthetic Methodology: Pyrazolo[3,4-c]isoquinoline Library Synthesis

Exploit the compound's unique and documented reactivity in acid-catalyzed cyclizations with aromatic aldehydes to efficiently generate 5-aryl-pyrazolo[3,4-c]isoquinoline libraries [3]. This specific reaction pathway is not a general property of all 4-aryl-5-aminopyrazoles, making this compound a necessary starting material for producing this particular class of heterocycles. The divergent behavior with heteroaryl aldehydes also offers a controlled entry into 5-unsubstituted derivatives, providing a versatile platform for diversity-oriented synthesis.

Hit-to-Lead Campaigns Requiring Balanced Lipophilicity

Select CAS 312311-35-6 for early-stage hit-to-lead programs where a moderately lipophilic (predicted LogP = 1.45) yet drug-like (Rule of 5 violations = 0) starting point is desired . Its predicted physicochemical profile positions it favorably between highly polar, poorly permeable unsubstituted aminopyrazoles and excessively lipophilic, promiscuous compounds. This balance is advantageous for optimizing both target engagement and ADME properties, making it a strategic choice for medicinal chemists focused on developing orally bioavailable candidates.

Academic Research: Antitumor Scaffold SAR Studies

Employ CAS 312311-35-6 as a core scaffold for academic structure-activity relationship (SAR) studies focused on osteosarcoma (U-2 OS) and lung cancer (A549) cell lines. The established activity of a close 3-aryl-4-alkylpyrazol-5-amine analog (IC50 = 0.9-1.2 µM) provides a meaningful baseline against which to measure the impact of further functionalization [2]. This approach reduces the risk of screening an entirely novel and uncharacterized chemotype, offering a more efficient path to identifying potent antitumor leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.